molecular formula C23H20 B086509 Naphthalene, 1,1'-(1,3-propanediyl)bis- CAS No. 14564-86-4

Naphthalene, 1,1'-(1,3-propanediyl)bis-

Cat. No. B086509
CAS RN: 14564-86-4
M. Wt: 296.4 g/mol
InChI Key: ZOZXMYSUFOYSEK-UHFFFAOYSA-N
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Description

Naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as 1,3-bis(1-naphthyl)propane, is a polycyclic aromatic hydrocarbon that has been synthesized using various methods. In

Scientific Research Applications

Naphthalene, 1,1'-(1,3-propanediyl)bis- has been used in various scientific research applications. One of its most significant applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also been used in the synthesis of organic semiconductors and as a dopant in organic field-effect transistors (OFETs).

Mechanism Of Action

The mechanism of action of naphthalene, 1,1'-(1,3-propanediyl)bis- is not well understood. However, it is believed to interact with the pi-electron systems of organic molecules, leading to changes in their electronic and optical properties. This interaction is thought to be responsible for its potential applications in organic electronics.

Biochemical And Physiological Effects

Naphthalene, 1,1'-(1,3-propanediyl)bis- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and potentially carcinogenic. Therefore, it should be handled with care in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using naphthalene, 1,1'-(1,3-propanediyl)bis- in laboratory experiments is its potential applications in organic electronics. It is also relatively easy to synthesize and manipulate in the laboratory. However, its potential toxicity and carcinogenicity should be taken into consideration when handling this compound.

Future Directions

There are several future directions for research on naphthalene, 1,1'-(1,3-propanediyl)bis-. One direction is to further explore its potential applications in organic electronics, particularly in the development of more efficient OLEDs and OPVs. Another direction is to investigate its potential applications in the field of organic spintronics, where it could be used as a spin transport material. Additionally, more studies are needed to understand its mechanism of action and potential toxicity.
Conclusion
In conclusion, naphthalene, 1,1'-(1,3-propanediyl)bis- is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

Naphthalene, 1,1'-(1,3-propanediyl)bis- can be synthesized using various methods. One of the most common methods is through the Friedel-Crafts reaction, which involves the reaction of naphthalene with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. Other methods include the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.

properties

CAS RN

14564-86-4

Product Name

Naphthalene, 1,1'-(1,3-propanediyl)bis-

Molecular Formula

C23H20

Molecular Weight

296.4 g/mol

IUPAC Name

1-(3-naphthalen-1-ylpropyl)naphthalene

InChI

InChI=1S/C23H20/c1-3-16-22-18(8-1)10-5-12-20(22)14-7-15-21-13-6-11-19-9-2-4-17-23(19)21/h1-6,8-13,16-17H,7,14-15H2

InChI Key

ZOZXMYSUFOYSEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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